3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid
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Overview
Description
3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C21H19NO5S and a molecular weight of 397.45 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its benzyl, methoxyphenyl, and sulfamoyl functional groups attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid typically involves the reaction of 4-methoxyaniline with benzyl chloride to form benzyl(4-methoxyphenyl)amine. This intermediate is then reacted with benzenesulfonyl chloride to produce benzyl(4-methoxyphenyl)sulfonamide. Finally, the sulfonamide is subjected to a Friedel-Crafts acylation reaction with benzoic acid to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: 3-[Benzyl(4-hydroxyphenyl)sulfamoyl]benzoic acid.
Reduction: 3-[Benzyl(4-methoxyphenyl)sulfanyl]benzoic acid.
Substitution: Various substituted derivatives depending on the substituent used.
Scientific Research Applications
3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, potentially leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
- 3-[Benzyl(4-hydroxyphenyl)sulfamoyl]benzoic acid
- 3-[Benzyl(4-methoxyphenyl)sulfanyl]benzoic acid
- 3-[Benzyl(4-methoxyphenyl)amino]benzoic acid
Comparison: 3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
3-[benzyl-(4-methoxyphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-27-19-12-10-18(11-13-19)22(15-16-6-3-2-4-7-16)28(25,26)20-9-5-8-17(14-20)21(23)24/h2-14H,15H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEAUFBAKRTYGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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